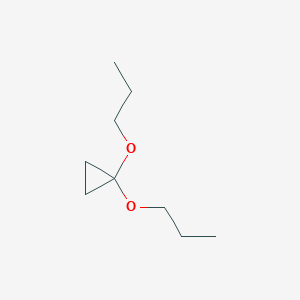
1,1-Dipropoxycyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dipropoxycyclopropane is an organic compound belonging to the class of cyclopropanes, which are characterized by a three-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dipropoxycyclopropane can be synthesized through the reaction of propyl alcohol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between propyl alcohol and a cyclopropane precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products.
化学反应分析
Types of Reactions: 1,1-Dipropoxycyclopropane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropane derivatives.
科学研究应用
1,1-Dipropoxycyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dipropoxycyclopropane involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring is highly strained, making it reactive and capable of undergoing ring-opening reactions. These reactions can lead to the formation of new chemical bonds and the generation of reactive intermediates that interact with biological molecules.
相似化合物的比较
1,1-Difluorocyclopropane: Known for its use in medicinal chemistry and as a precursor for fluorinated compounds.
1,1-Dichlorocyclopropane: Used in the synthesis of chlorinated organic compounds.
1,1-Dimethoxycyclopropane: Utilized in organic synthesis as a reagent.
Uniqueness: 1,1-Dipropoxycyclopropane is unique due to its specific propoxy substituents, which impart distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
61154-40-3 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
1,1-dipropoxycyclopropane |
InChI |
InChI=1S/C9H18O2/c1-3-7-10-9(5-6-9)11-8-4-2/h3-8H2,1-2H3 |
InChI 键 |
UGSYKMMYUHBASY-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1(CC1)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)

![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
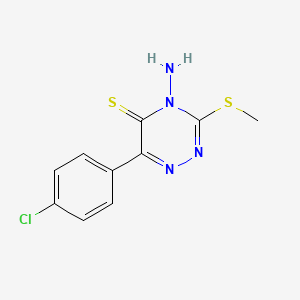
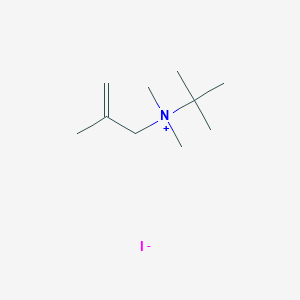
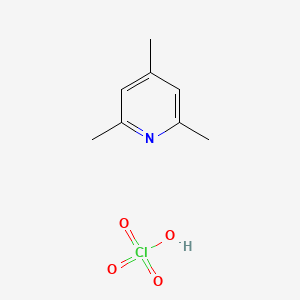
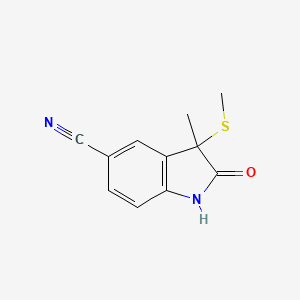
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
